N-(Cyclopentyloxycarbonyloxy)succinimide
Overview
Description
N-(Cyclopentyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.22 g/mol . It is also known by other names such as Cyclopentyl N-Succinimidyl Carbonate . This compound is typically found as a white to almost white powder or crystal and is known for its reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Cyclopentyloxycarbonyloxy)succinimide can be synthesized through the reaction of succinimide with cyclopentyl chloroformate in the presence of a base such as triethylamine . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batches and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form succinimide and cyclopentanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted succinimide derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are succinimide and cyclopentanol.
Scientific Research Applications
N-(Cyclopentyloxycarbonyloxy)succinimide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Cyclopentyloxycarbonyloxy)succinimide involves the formation of reactive intermediates that can interact with various molecular targets. In biological systems, it can modify proteins and peptides by forming covalent bonds with amino acid residues, thereby altering their structure and function . The pathways involved in these modifications depend on the specific targets and conditions used in the reactions .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in structure but lacks the cyclopentyloxycarbonyl group.
N-Succinimidyl Carbonate: Similar but with different alkyl or aryl groups attached to the carbonate moiety.
Uniqueness
N-(Cyclopentyloxycarbonyloxy)succinimide is unique due to its cyclopentyloxycarbonyl group, which imparts distinct reactivity and stability compared to other succinimide derivatives. This makes it particularly useful in specific synthetic and biological applications where other compounds may not be as effective .
Properties
IUPAC Name |
cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDXOXWZKDUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579715 | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128595-07-3 | |
Record name | Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128595-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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